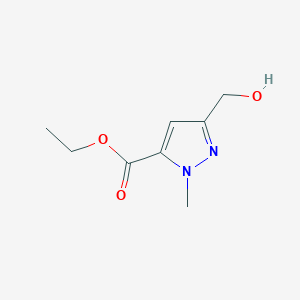

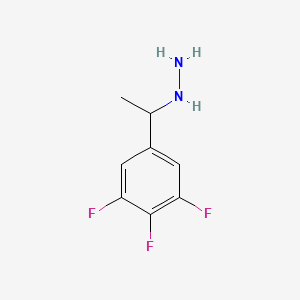

![molecular formula C20H20FN3O7S B2673656 3-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895473-38-8](/img/structure/B2673656.png)

3-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonyl propanamide derivative with a 1,3,4-oxadiazole ring and a trimethoxyphenyl group. Sulfonyl propanamides are a class of compounds known for their wide range of biological activities . The 1,3,4-oxadiazole ring is a heterocyclic compound, which is also found in various bioactive compounds .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Compounds containing 1,3,4-oxadiazole moieties, such as sulfonated poly(arylene ether sulfone) polymers, have shown potential in the development of proton exchange membranes (PEMs) for medium-high temperature fuel cell applications. These materials exhibit excellent thermal, dimensional, and oxidative stability, along with desirable proton conductivity and low methanol diffusion coefficients, making them suitable alternatives for PEM fuel cell operation at medium-high temperatures (Xu et al., 2013).

Antibacterial Activity

Derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities. For instance, specific sulfone derivatives have shown effectiveness against rice bacterial leaf blight, highlighting their potential as bactericides for agricultural use. Such compounds can also stimulate an increase in plant defense mechanisms, thus enhancing resistance against diseases (Shi et al., 2015).

Alzheimer’s Disease Treatment

The synthesis of new heterocyclic derivatives, including 3-piperidinyl-1,3,4-oxadiazole derivatives, has been explored as potential drug candidates for Alzheimer's disease treatment. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase, suggesting their potential in drug development for neurodegenerative diseases (Rehman et al., 2018).

Cancer Research

Compounds with 1,3,4-oxadiazole rings have been investigated for their anticancer properties. For example, novel derivatives have been synthesized and selected for evaluation of their in vitro anticancer activity, displaying promising results against various cancer cell lines. These findings suggest the potential of these compounds as lead compounds in cancer therapy (Aboraia et al., 2006).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies have been conducted to understand the potential mechanism of action, demonstrating significant activity against bacterial strains and M. tuberculosis. These studies suggest the potential of these derivatives as antimicrobial and antitubercular agents (Shingare et al., 2022).

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O7S/c1-28-15-10-12(11-16(29-2)18(15)30-3)19-23-24-20(31-19)22-17(25)8-9-32(26,27)14-6-4-13(21)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUZQXDUNMWFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673574.png)

![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)

![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)